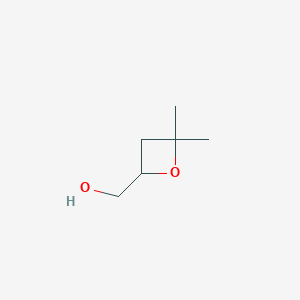

(4,4-Dimethyloxetan-2-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . It is also known as DMM. It is a versatile compound that has drawn increasing interest from scientists and researchers worldwide.

Synthesis Analysis

While specific synthesis methods for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol synthesis using biomass-derived syngas has been studied . The study presents a multi-variable analysis for prediction and optimization of the methanol yield from biomass-based syngas using a thermodynamic model .Molecular Structure Analysis

The molecular structure of “(4,4-Dimethyloxetan-2-YL)methanol” consists of 6 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 116.16 g/mol .Physical And Chemical Properties Analysis

“(4,4-Dimethyloxetan-2-YL)methanol” is a chemical compound with the molecular formula C6H12O2 . The molecular weight of this compound is 116.16 g/mol .Applications De Recherche Scientifique

Chiral Auxiliary in Asymmetric Synthesis

(4,4-Dimethyloxetan-2-YL)methanol and its derivatives have been used as chiral auxiliaries in the asymmetric synthesis of α-hydroxy esters. The synthesis involved bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Nickel Complexes for Ethylene Oligomerization

In the field of catalysis, complexes derived from (4,4-Dimethyloxetan-2-YL)methanol have been synthesized and used for the oligomerization of ethylene, showcasing the potential of these complexes in polymer synthesis and industrial applications (Kermagoret & Braunstein, 2008).

Methanol Economy and Cleaner Fuel Production

Research on methanol and dimethyl ether, which are connected to the (4,4-Dimethyloxetan-2-YL)methanol structure, emphasizes their importance in the Methanol Economy as clean combustion fuels. Novel synthesis routes for methanol dehydration to dimethyl ether through the application of strong electric fields have been studied, indicating the potential for more environmentally friendly fuel production (Cassone et al., 2017).

Methanol Production and Utilization

Research has also delved into the various applications and production methods of methanol, highlighting its role as a building block for complex chemical compounds and as a clean-burning fuel with high potential in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).

Methanol to Hydrocarbons Conversion

Investigations into the conversion of methanol or dimethyl ether to hydrocarbons on solid acids like HZSM-5 or HSAPO-34 have been conducted to understand the mechanisms and improve the efficiency of such processes. This research is fundamental in the production of hydrocarbons from alternative, more sustainable sources (Song et al., 2002).

Role in Hydrogen Bond Formation

The role of (4,4-Dimethyloxetan-2-YL)methanol and similar compounds in the formation of hydrogen bonds in chemical and biological systems has been a subject of study, shedding light on the intricate dynamics of molecular interactions (Li, Wu, & Yu, 2006).

Orientations Futures

While specific future directions for “(4,4-Dimethyloxetan-2-YL)methanol” were not found in the search results, methanol is increasingly being discussed and considered as an alternative shipping fuel . More sustainable fuels from biogenic or synthetic sources, such as blue and green variants of methanol, will be able to support this sustainable transition in shipping .

Propriétés

IUPAC Name |

(4,4-dimethyloxetan-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2)3-5(4-7)8-6/h5,7H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDONQJJPVGPKQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(O1)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484284 |

Source

|

| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61266-55-5 |

Source

|

| Record name | (4,4-DIMETHYLOXETAN-2-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.